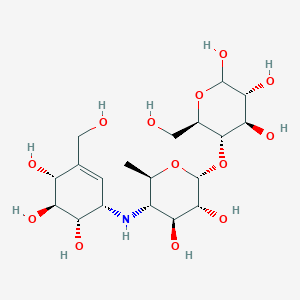

![molecular formula C34H57BrN2O4 B14038345 [(10S,13S)-17-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide](/img/structure/B14038345.png)

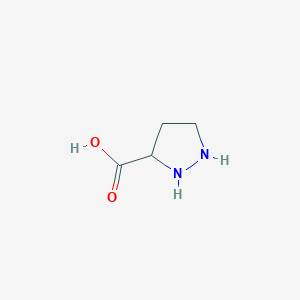

[(10S,13S)-17-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Vecuronium bromide is a non-depolarizing neuromuscular blocking agent used primarily in anesthesia to induce skeletal muscle relaxation during surgical procedures or mechanical ventilation . It is a synthetic compound belonging to the aminosteroid family of neuromuscular blockers . Vecuronium bromide works by competitively inhibiting the action of acetylcholine at the neuromuscular junction, leading to muscle relaxation .

Métodos De Preparación

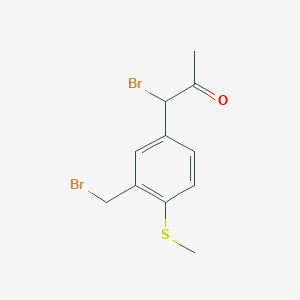

Synthetic Routes and Reaction Conditions: Vecuronium bromide is synthesized starting from the commercially available 3β-hydroxy-5α-androstan-17-one (epiandrosterone) . The synthesis involves several steps, including the formation of key intermediates such as 2β,16β-bispiperidino-5α-androstane-3α,17β-diol . The process includes:

- Dissolving vecuronium bromide in dichloromethane.

- Loading the solution onto a chromatography column.

- Collecting the elution portion and concentrating it under reduced pressure.

- Adding absolute ethyl alcohol and recrystallizing the mixture .

Industrial Production Methods: In industrial settings, vecuronium bromide is produced as a lyophilized powder for injection. The powder is reconstituted with sterile water for injection to form a solution that is stable for up to 21 days . The production process involves precise control of pH and the use of stabilizing agents such as citric acid and sodium phosphate .

Análisis De Reacciones Químicas

Types of Reactions: Vecuronium bromide primarily undergoes hydrolysis and substitution reactions. The hydrolysis of vecuronium bromide leads to the formation of its active metabolite, 3-desacetyl-vecuronium .

Common Reagents and Conditions:

- Hydrolysis: Water and mild acidic or basic conditions.

- Substitution: Various nucleophiles under controlled conditions.

Major Products:

Aplicaciones Científicas De Investigación

Vecuronium bromide is extensively used in scientific research, particularly in the fields of:

Mecanismo De Acción

Vecuronium bromide exerts its effects by competitively binding to nicotinic cholinergic receptors at the neuromuscular junction . This binding prevents acetylcholine from interacting with its receptors, thereby inhibiting the transmission of nerve impulses to the muscles . The effects of vecuronium bromide can be reversed with agents such as sugammadex or a combination of neostigmine and glycopyrrolate .

Comparación Con Compuestos Similares

- Pancuronium bromide

- Rocuronium bromide

- Succinylcholine

Comparison:

Pancuronium bromide: Vecuronium bromide has a shorter duration of action and fewer cardiovascular side effects compared to pancuronium bromide.

Rocuronium bromide: Rocuronium bromide is preferred for rapid sequence intubation due to its faster onset of action.

Succinylcholine: Unlike vecuronium bromide, succinylcholine is a depolarizing neuromuscular blocker and is used for rapid onset and short duration muscle relaxation.

Vecuronium bromide’s unique properties, such as its intermediate duration of action and minimal cardiovascular effects, make it a valuable agent in clinical anesthesia .

Propiedades

Fórmula molecular |

C34H57BrN2O4 |

|---|---|

Peso molecular |

637.7 g/mol |

Nombre IUPAC |

[(10S,13S)-17-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide |

InChI |

InChI=1S/C34H57N2O4.BrH/c1-23(37)39-31-20-25-12-13-26-27(34(25,4)22-29(31)35-16-8-6-9-17-35)14-15-33(3)28(26)21-30(32(33)40-24(2)38)36(5)18-10-7-11-19-36;/h25-32H,6-22H2,1-5H3;1H/q+1;/p-1/t25?,26?,27?,28?,29?,30?,31?,32?,33-,34-;/m0./s1 |

Clave InChI |

VEPSYABRBFXYIB-ANCXYTEUSA-M |

SMILES isomérico |

CC(=O)OC1CC2CCC3C([C@]2(CC1N4CCCCC4)C)CC[C@]5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C.[Br-] |

SMILES canónico |

CC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C.[Br-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid](/img/structure/B14038292.png)

![Ethyl 7-chloro-5-methylthiazolo[5,4-d]pyrimidin-2-ylcarbamate](/img/structure/B14038303.png)

![Ethyl 7-chloro-5-methylimidazo[1,2-a]pyrimidin-2-carboxylate](/img/structure/B14038305.png)

![2,4-Dichlorothieno[2,3-d]pyridazine](/img/structure/B14038309.png)